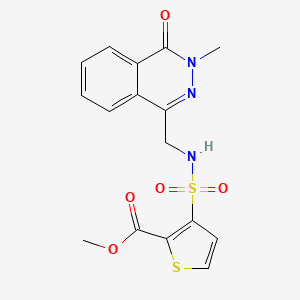
1-Benzylazepan-3-amine
Vue d'ensemble
Description
1-Benzylazepan-3-amine is a compound that falls within the category of benzylamines, which are valuable compounds with significant applications in pharmaceuticals and agrochemicals. Benzylamines, including this compound, are often used as building blocks in the synthesis of various bioactive molecules and are central to the development of new medicinal compounds .
Synthesis Analysis
The synthesis of benzylamines can be achieved through several methods. One approach is the palladium-catalyzed carbonylative aminohomologation of aryl halides, which allows for the direct aminomethylation of aryl halides. This method proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction, and is compatible with a wide range of functional groups . Another method involves the Ru-catalyzed oxidative coupling of benzylamines with internal alkynes, which has been used to synthesize a variety of complex structures such as isoquinolines and benzoisoquinolines . Additionally, an iron-catalyzed direct amination of benzyl alcohols has been developed, which uses a homogeneous iron complex to couple benzyl alcohols with simpler amines through the borrowing hydrogen methodology .
Molecular Structure Analysis
The molecular structure of benzylamines, including this compound, is characterized by the presence of an amine group attached to a benzyl group. The crystal structures of several molecular salts derived from benzylamine have been studied, revealing that the NH2 groups in the benzylamine moieties are protonated when the organic acids are deprotonated. The crystal packing is largely influenced by strong charge-assisted N-H...O hydrogen bond formation between the ammonium and the deprotonated acidic groups .
Chemical Reactions Analysis
Benzylamines can participate in various chemical reactions. For instance, they can be used in the one-pot synthesis of imines and secondary amines through Pd-catalyzed coupling of benzyl alcohols and primary amines . They are also involved in the synthesis of 2,3-benzodiazepines using phosphate-assisted acylation-hydrazine cyclization reactions . Furthermore, benzylamines can be transformed into polycyclic amines via redox-neutral C–H functionalization, demonstrating their versatility in constructing complex molecular architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamines are influenced by their molecular structure. The presence of the benzyl group imparts certain hydrophobic characteristics, while the amine group can engage in hydrogen bonding, affecting solubility and reactivity. The melting points of various benzylamine salts have been reported, indicating their stability and potential for forming solid-state materials with diverse supramolecular structures . Additionally, benzylamines have been shown to interact within active sites of enzymes, such as methionyl tRNA synthetase, suggesting their potential as bioactive molecules in antibacterial applications .
Applications De Recherche Scientifique
Catalyseurs Monoatomiques
Les catalyseurs monoatomiques (SAC) ont gagné une attention considérable en raison de leurs propriétés de performance exceptionnelles, notamment une forte activité et une sélectivité élevée. Les chercheurs explorent l'application des SAC et éclaircissent leurs mécanismes de réaction. La structure, les caractéristiques, les méthodes de préparation et les techniques de caractérisation des SAC sont des domaines d'étude essentiels . Ces catalyseurs trouvent un potentiel d'application en électrochimie et en réactions photocatalytiques.
Nanocorps dans les Immunoessais
Les nanocorps, dérivés des anticorps de camélidés, sont devenus un domaine de recherche populaire dans les immunoessais. Avec les progrès des techniques de biologie moléculaire et de la préparation d'anticorps génétiquement modifiés, les nanocorps jouent un rôle crucial dans le diagnostic des maladies, les réactifs immunitaires, la détection des agents pathogènes et le développement de médicaments .
Dévulcanisation du Caoutchouc de Pneu Broyé
Les chercheurs ont exploré des méthodes de dévulcanisation vertes et durables pour le caoutchouc de pneu broyé. Une approche prometteuse implique l'utilisation de solvants eutectiques profonds (DES). Par exemple, un DES spécifique a réalisé une dévulcanisation de 58 % d'un échantillon de 120 M en 30 minutes, ne consommant que 182 W. Une optimisation supplémentaire pourrait produire des pourcentages de dévulcanisation encore plus élevés, avec des implications scientifiques et technologiques significatives .
Safety and Hazards
Orientations Futures
The future research direction for 1-Benzylazepan-3-amine could involve the development of more efficient and stable heterogeneous catalysts for the synthesis of bio-based amines . Additionally, the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines using transaminase-mediated synthesis could be a promising area of research .
Propriétés
IUPAC Name |
1-benzylazepan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-13-8-4-5-9-15(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRCNVPFOVQZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

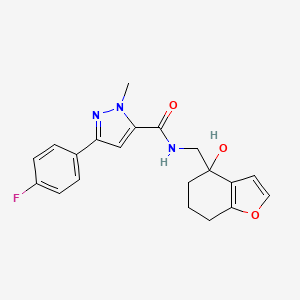

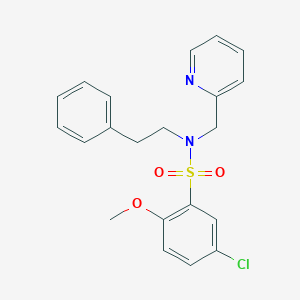
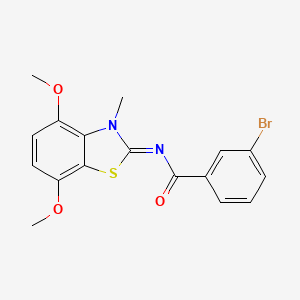



![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)
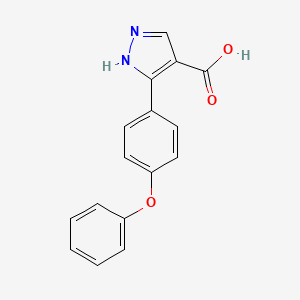
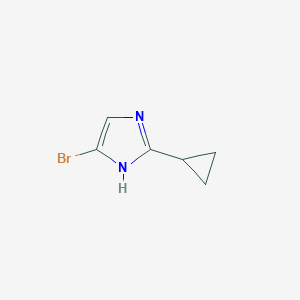
![N-[(2-Aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B2509770.png)
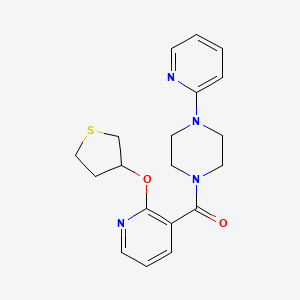
![4-acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2509778.png)
